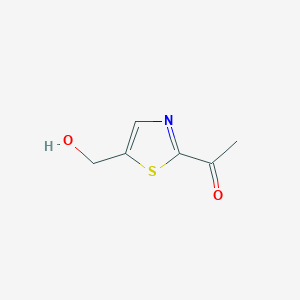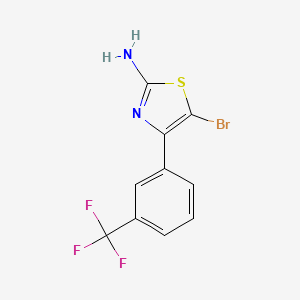
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone is an organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with formaldehyde and acetic anhydride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.
Major Products:
Oxidation: 1-(5-(Carboxymethyl)thiazol-2-yl)ethanone.
Reduction: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring’s electron-rich nature allows it to participate in various biochemical pathways, potentially inhibiting or activating specific targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(4,5-Dihydrothiazol-2-yl)ethanone
- 1-(5-Methylthiazol-2-yl)ethanone
- 1-(5-(Methoxymethyl)thiazol-2-yl)ethanone
Comparison: 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone is unique due to the presence of the hydroxymethyl group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable molecule for specific research and industrial applications.
Eigenschaften
Molekularformel |
C6H7NO2S |
|---|---|
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2,8H,3H2,1H3 |
InChI-Schlüssel |
AXNSKCFKXLSMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=C(S1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)










![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)

